![molecular formula C21H23NO5 B591599 (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid CAS No. 940301-35-9](/img/structure/B591599.png)
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid” is a useful organic compound for research related to life sciences . It has a molecular formula of C21H23NO5 .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethoxycarbonyl (Fmoc) group, an amino group, a hydroxy group, and a methylpentanoic acid group .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.4 g/mol . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the sources I found .
Scientific Research Applications
Facilitating the synthesis of key components in pharmaceutical compounds, such as amastatin and bestatin, which are important in medical applications (Ishibuchi et al., 1992).
Enantioselective synthesis of amino acid derivatives for incorporation into biologically active peptides, using solid-phase peptide synthesis strategies (Paladino et al., 1993).
Development of new linkers for solid-phase synthesis, demonstrating higher acid stability compared to standard resins, which is crucial for the synthesis of diverse molecular structures (Bleicher et al., 2000).
Preparation of N-Fmoc-protected β-amino acids, demonstrating a key advancement in solid-phase syntheses of peptides, highlighting its role in peptide chemistry (Šebesta & Seebach, 2003).
Development of methods for the stereoselective synthesis of amino acids, contributing to the understanding of biological molecules like marine toxins and antibiotics (Giordano et al., 1999).
Synthesis of phosphatase-stable phosphothreonine mimetics for use in signal transduction-directed peptides, showing applications in the field of biological signaling (Liu et al., 2009).
Providing methods for the synthesis of complex peptides and cyclodepsipeptides, which are promising pharmaceutical candidates due to their diverse biological activities (Pelay-Gimeno et al., 2016).
Aiding in the reversible protection of the amide bond in peptides, which is important in synthesizing difficult peptide sequences (Johnson et al., 1993).
Mechanism of Action
properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-12(2)19(23)18(20(24)25)22-21(26)27-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-19,23H,11H2,1-2H3,(H,22,26)(H,24,25)/t18-,19+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRGLIQVUMAZJU-RBUKOAKNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-4-methylpentanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.